Enhanced Lipophilicity Drives Predicted Membrane Permeability Advantage
The calculated logP (cLogP) for the target compound is significantly higher than for the common β-blocker propranolol, driven by the 4-tert-butylphenoxy substituent. This predicts superior membrane permeability and blood-brain barrier penetration, critical for CNS-targeting applications [1][2].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) - a measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP = 5.1 (Estimated from structure) |
| Comparator Or Baseline | Propranolol: cLogP = 3.48 (Literature value) |
| Quantified Difference | Δ cLogP ≈ 1.6 log units (approx. 40-fold higher predicted partitioning) |
| Conditions | Computational prediction using fragment-based methods; comparator value from DrugBank. |
Why This Matters
A higher cLogP indicates a markedly different ADME profile, making the compound unsuitable as a direct substitute for propranolol in peripheral β-blockade studies and opening unique CNS research applications.
- [1] DrugBank. Propranolol: DB00571. Accessed April 2026. View Source
- [2] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Predicted logP for 1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol. View Source
